2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine
Overview
Description
2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine is a heterocyclic aromatic compound that belongs to the class of triazines. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a triazine ring, which is further substituted with a phenyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoroaniline with cyanuric chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selective substitution at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be substituted by nucleophiles such as amines or thiols under basic conditions.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, in the presence of appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or dimethylformamide.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted triazines with various functional groups such as amino or thiol groups.
Electrophilic Aromatic Substitution: Nitro or sulfonic acid derivatives of the phenyl ring.
Oxidation and Reduction: Oxidized or reduced forms of the triazine ring or phenyl group.
Scientific Research Applications
2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. Additionally, the triazine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.
2,4-Dichloro-6-(4-fluorophenyl)-1,3,5-triazine: Similar structure but with the fluorine atom at the para position on the phenyl ring.
2,4-Dichloro-6-(3-methylphenyl)-1,3,5-triazine: Similar structure but with a methyl group instead of a fluorine atom on the phenyl ring.
Uniqueness
2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine is unique due to the presence of the fluorine atom at the meta position on the phenyl ring. This specific substitution pattern influences its reactivity and interaction with other molecules, making it distinct from other similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, which are important factors in its various applications.
Properties
IUPAC Name |
2,4-dichloro-6-(3-fluorophenyl)-1,3,5-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN3/c10-8-13-7(14-9(11)15-8)5-2-1-3-6(12)4-5/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEAULPKEVPMRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246939 | |
Record name | 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701246939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102528-19-8 | |
Record name | 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102528-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701246939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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